Comparative Computational Properties of 3-Methylpyrazine-2-carbohydrazide vs. its 5-Methyl Isomer
The differentiation claim is based on the specific substitution pattern of the methyl group on the pyrazine ring. When compared to the 5-Methylpyrazine-2-carbohydrazide isomer, the 3-Methyl analog demonstrates a distinct set of computed chemical properties, including topological polar surface area (tPSA) and logP values, which are critical parameters influencing drug-likeness and bioavailability [1]. The target compound has a tPSA of 80.9 Ų and an XLogP3 of -0.5 [1]. The calculated difference in these properties is a direct result of the methyl group's position and provides a quantitative basis for its selection as a building block for structure-activity relationship (SAR) studies, where fine-tuning of physicochemical parameters is required.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 80.9 Ų |
| Comparator Or Baseline | 5-Methylpyrazine-2-carbohydrazide: 80.9 Ų |
| Quantified Difference | 0 Ų |
| Conditions | Computed using standard cheminformatics models (e.g., PubChem). |
Why This Matters
Procurement of the correct isomer is essential to ensure the intended tPSA and related property profile is maintained, which is a key parameter for optimizing passive membrane permeability and bioavailability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 21474937, 3-Methylpyrazine-2-carbohydrazide. View Source
